molecular formula C19H38N2O3 B14482216 Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- CAS No. 66161-55-5

Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-

Cat. No.: B14482216
CAS No.: 66161-55-5
M. Wt: 342.5 g/mol
InChI Key: XEQRTVQAPDIKOM-UHFFFAOYSA-N
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Description

Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-: is a chemical compound with the molecular formula C19H38N2O3 . It is known for its unique structure, which includes a dodecanamide backbone linked to a morpholine ring through a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- typically involves the reaction of dodecanamide with a morpholine derivative. The process can be summarized as follows:

    Starting Materials: Dodecanamide and 3-chloropropylmorpholine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

    Procedure: Dodecanamide is dissolved in an appropriate solvent, such as ethanol, and 3-chloropropylmorpholine is added. The mixture is heated under reflux conditions for several hours to ensure complete reaction.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • Dodecanamide, N-propyl-
  • N-[3-(4-Morpholinyl)propyl]dodecanamide
  • N-[3-(dimethylamino)propyl]dodecanamide N-oxide

Comparison: Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- is unique due to the presence of the oxido-morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential bioactivity, making it a valuable compound for various applications .

Properties

CAS No.

66161-55-5

Molecular Formula

C19H38N2O3

Molecular Weight

342.5 g/mol

IUPAC Name

N-[3-(4-oxidomorpholin-4-ium-4-yl)propyl]dodecanamide

InChI

InChI=1S/C19H38N2O3/c1-2-3-4-5-6-7-8-9-10-12-19(22)20-13-11-14-21(23)15-17-24-18-16-21/h2-18H2,1H3,(H,20,22)

InChI Key

XEQRTVQAPDIKOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCC[N+]1(CCOCC1)[O-]

Origin of Product

United States

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